Flurbiprofen methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11(16(18)19-2)13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJBKHZROFMSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274416 | |
| Record name | Flurbiprofen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66202-86-6 | |
| Record name | Flurbiprofen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Synthesis of Flurbiprofen (B1673479) Methyl Ester
The synthesis of flurbiprofen methyl ester can be achieved through several chemical pathways, each offering distinct advantages in terms of reaction conditions and yield.
Direct Esterification Procedures
Direct esterification represents a straightforward method for the synthesis of this compound. researchgate.net This process typically involves the reaction of flurbiprofen with methanol (B129727) in the presence of an acid catalyst. researchgate.netnih.gov For instance, one method describes refluxing a suspension of (R, S)-flurbiprofen in methanol with the dropwise addition of thionyl chloride. nih.gov The reaction mixture is heated for several hours, after which the solvent is evaporated to yield the methyl ester. nih.gov This method is a classical approach to ester formation. nih.gov
Another direct esterification approach involves synthesizing methyl, ethyl, and n-propyl esters of flurbiprofen using this fundamental technique. researchgate.net While specific reagents for the methyl ester synthesis in this context are not detailed, direct esterification generally provides a viable route to this compound. researchgate.net
Coupling Methodologies via Carbodiimide Reagents
Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), are effective coupling agents for ester synthesis, particularly for alcohols that may not be amenable to direct esterification. researchgate.net While the direct synthesis of this compound using DCC is not explicitly detailed in the provided sources, the successful synthesis of other flurbiprofen esters, including iso-propyl, iso-butyl, tert-butyl, benzyl (B1604629), cyclopentyl, and cyclohexyl esters, has been accomplished using DCC as a coupling agent. researchgate.net This suggests that a similar approach could be employed for the synthesis of the methyl ester.
In a related context, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) has been used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) to couple flurbiprofen with various amines to form amides, demonstrating the utility of carbodiimides in forming new bonds at the carboxylic acid position of flurbiprofen. nih.govsemanticscholar.org
Alternative Chemical Synthesis Pathways (e.g., Acid Chloride Intermediate Reactivity)
A common and efficient alternative for synthesizing this compound involves the initial conversion of flurbiprofen to its more reactive acid chloride derivative. This intermediate, flurbiprofen acid chloride, readily reacts with alcohols, including methanol, to form the corresponding ester.
The synthesis of flurbiprofen acid chloride is typically achieved by treating flurbiprofen with thionyl chloride. nih.govijpsonline.comcore.ac.uk The mixture is often refluxed to ensure complete conversion. nih.govijpsonline.com After the reaction, excess thionyl chloride is removed under reduced pressure. nih.gov The resulting flurbiprofen acid chloride can then be reacted with methanol to produce this compound. nih.gov One specific procedure involves adding thionyl chloride dropwise to a cooled, stirred suspension of flurbiprofen in methanol and refluxing the mixture. nih.gov This method combines the formation of the acid chloride and the subsequent esterification in a one-pot synthesis.
This acid chloride intermediate is also a versatile precursor for synthesizing a range of other flurbiprofen derivatives. nih.govijpsonline.comcore.ac.uk
Synthesis of this compound Analogues and Conjugates
The core structure of flurbiprofen can be extended by creating amide and ester conjugates, often with the goal of producing mutual prodrugs with synergistic or improved properties.
Amide Conjugates with Amino Acid Methyl Esters
Amide conjugates of flurbiprofen have been synthesized by reacting it with various amino acid methyl esters. ijpsonline.com This approach aims to create prodrugs that may exhibit reduced gastrointestinal irritation. ijpsonline.com The synthesis often proceeds via the Schotten-Baumann technique, which involves the reaction of an acid chloride with an amine in the presence of a base. ijpsonline.com
The general procedure involves several steps:
Preparation of Amino Acid Methyl Ester Hydrochlorides : Various amino acids, such as L-tryptophan, L-histidine, L-phenylalanine, and DL-alanine, are first converted to their methyl ester hydrochlorides. ijpsonline.com This is typically done by refluxing the amino acid in methanol with thionyl chloride. ijpsonline.comsemanticscholar.org
Synthesis of Flurbiprofen Acid Chloride (FAC) : As previously described, flurbiprofen is reacted with thionyl chloride to form the acid chloride. ijpsonline.com
Coupling Reaction : The amino acid methyl ester hydrochloride is treated with an aqueous sodium hydroxide (B78521) solution to liberate the free amine. ijpsonline.com Flurbiprofen acid chloride is then added portion-wise to the cooled reaction mixture, leading to the formation of the amide conjugate. ijpsonline.com The resulting product can be purified by recrystallization from methanol. ijpsonline.com
| Conjugate | Molecular Formula | Molecular Weight | Melting Point (°C) | % Yield |
|---|---|---|---|---|
| Flurbiprofen-Tryptophan Methyl Ester (FT) | C27H25FN2O3 | 444.49 | 172-174 | 62.3 |
| Flurbiprofen-Histidine Methyl Ester (FH) | C22H22FN3O3 | 395.42 | 120-122 | 58.4 |
| Flurbiprofen-Phenylalanine Methyl Ester (FP) | C25H24FNO3 | 405.46 | 110-112 | 65.2 |
| Flurbiprofen-Alanine Methyl Ester (FA) | C19H20FNO3 | 329.36 | 98-100 | 60.7 |
Mutual Prodrugs Incorporating Phenolic Antioxidants
To mitigate the gastrointestinal side effects of flurbiprofen, mutual prodrugs have been synthesized by forming an ester linkage between flurbiprofen and phenolic antioxidants. nih.govnih.govresearchgate.net This strategy masks the free carboxylic acid group of flurbiprofen. nih.gov
The synthetic process involves:
Formation of Flurbiprofen Acid Chloride : Flurbiprofen is reacted with freshly distilled thionyl chloride, typically with refluxing, to produce the acid chloride. nih.gov Excess thionyl chloride is subsequently removed by evaporation under reduced pressure. nih.gov
Condensation with Phenolic Antioxidants : The flurbiprofen acid chloride is then condensed with a selected phenolic antioxidant, such as vanillin (B372448), umbelliferone (B1683723), thymol, or sesamol. nih.gov This reaction is carried out in a solvent like dichloromethane (B109758) in the presence of a base, such as triethylamine (B128534), at low temperatures. nih.gov The reaction mixture is typically stirred overnight at room temperature. nih.gov
Workup and Purification : The reaction mixture is washed with acidic and basic solutions, followed by brine. The organic layer is dried, and the solvent is removed to yield the final ester prodrug. nih.gov
| Prodrug | Antioxidant Moiety | Molecular Formula | Molecular Weight | % Yield |
|---|---|---|---|---|
| 4-formyl-2-methoxyphenyl 2-(2-fluorobiphenyl-4-yl)propanoate | Vanillin | C23H19FO4 | 378.39 | 72 |
| 2-oxo-2H-chromen-7-yl 2-(2-fluorobiphenyl-4-yl)propanoate | Umbelliferone | C24H17FO4 | 388.39 | 68 |
| 2-(propan-2-yl)-5-methylphenyl 2-(2-fluorobiphenyl-4-yl) propanoate | Thymol | C25H25FO2 | 376.46 | 75 |
| 1,3-benzodioxal-5-yl 2-(2-fluorobiphenyl-4-yl)propanoate | Sesamol | C22H17FO4 | 364.37 | 65 |
Derivatization for Amide Prodrugs via Methyl Ester Intermediate
The synthesis of amide prodrugs of flurbiprofen can be strategically achieved by utilizing amino acid methyl esters as key intermediates. A common and effective method for this transformation is the Schotten-Baumann technique, which involves the reaction of an acid chloride with an amine in the presence of a base. ijpsonline.com
The process commences with the synthesis of flurbiprofen acid chloride. This is typically achieved by reacting flurbiprofen with an excess of a chlorinating agent, such as thionyl chloride, often in a solvent like chloroform. The mixture is refluxed to ensure complete conversion of the carboxylic acid to the more reactive acid chloride. Following the reaction, the excess thionyl chloride and solvent are removed under reduced pressure. ijpsonline.comnih.gov
In parallel, the necessary amino acid methyl ester hydrochlorides are prepared. This involves refluxing the desired amino acid (e.g., L-tryptophan, L-histidine, L-phenylalanine, DL-alanine) in methanol with freshly distilled thionyl chloride. ijpsonline.comsemanticscholar.org This reaction serves both to esterify the amino acid's carboxylic acid group and to protect the amino group as a hydrochloride salt. The resulting amino acid methyl ester hydrochloride is then purified, typically by recrystallization. ijpsonline.com
For the final coupling step, the amino acid methyl ester hydrochloride is neutralized to free the nucleophilic amino group. This is done by treating it with an ice-cold aqueous solution of a base, such as sodium hydroxide ijpsonline.com or an organic base like triethylamine in a solvent such as methylene (B1212753) chloride. scielo.brscispace.com The previously synthesized flurbiprofen acid chloride is then added portion-wise to the cooled and stirred solution of the free amino acid methyl ester. ijpsonline.com The reaction is stirred for several hours at a low temperature and then allowed to proceed to completion. The resulting solid amide prodrug is isolated by filtration, purified by recrystallization from a suitable solvent like methanol, and dried under a vacuum. ijpsonline.com This methodology has been successfully employed to synthesize a range of flurbiprofen-amino acid methyl ester conjugates, including those with tryptophan, histidine, phenylalanine, and alanine (B10760859). ijpsonline.com
Advanced Characterization Techniques for Synthesized Compounds
The structural integrity and purity of this compound and its derived amide prodrugs are confirmed using a suite of advanced spectroscopic and analytical techniques. These methods provide definitive evidence of the chemical transformations and the identity of the synthesized compounds.
This compound: The intermediate, this compound, is characterized by its unique spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy confirms the presence of the methyl ester group through a characteristic singlet peak for the -OCH₃ protons. klivon.com The spectrum also shows signals corresponding to the aromatic protons of the biphenyl (B1667301) ring system and the aliphatic protons of the propionate (B1217596) moiety. researchgate.net ¹³C-NMR and ¹⁹F-NMR spectra provide further structural confirmation, showing the expected carbon resonances and the single fluorine resonance, respectively. nih.gov
Mass Spectrometry (MS) : The molecular weight and formula of this compound are confirmed by mass spectrometry. klivon.com The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 258.29 g/mol . nih.govnist.gov
Table 1: Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅FO₂ | nist.gov |
| Molecular Weight | 258.2875 | nist.gov |
| IUPAC Name | methyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate | nih.gov |
| Major Mass Spectrum Peaks (m/z) | 258, 199, 178 | nih.gov |
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum of this compound is distinguished by the absence of the broad O-H stretching band of the parent carboxylic acid and the appearance of a strong C=O stretching vibration at a higher wavenumber (typically around 1735 cm⁻¹), which is characteristic of an ester. The C-F stretching vibration is also present, typically observed around 1215 cm⁻¹. klivon.comresearchgate.net
Flurbiprofen Amide Prodrugs: The final amide prodrugs are subjected to a comprehensive characterization to confirm their successful synthesis. scielo.brscielo.br
Physicochemical Properties : Basic characterization includes determining the melting point (m.p.), which is typically sharp and higher than the parent drug, and the thin-layer chromatography (TLC) retention factor (Rf), which confirms the purity and identity of the compound. ijpsonline.com
Spectroscopic Analysis :
IR Spectroscopy : The IR spectra of the amide prodrugs show characteristic absorption bands for the amide linkage, including -NH stretching and C=O bending vibrations, confirming the formation of the amide bond. ijpsonline.com
¹H-NMR Spectroscopy : The ¹H-NMR spectra provide detailed structural information. For example, in the spectrum for N-[(β-indole-3-yl)-α-(methylpropionate)]-2-[(2-fluorobiphenyl)-4-yl]-propionamide (the tryptophan methyl ester prodrug), signals corresponding to the protons of the flurbiprofen moiety, the tryptophan side chain, and the methyl ester group are all observed at their expected chemical shifts. ijpsonline.com
Mass Spectrometry : The molecular weight of the synthesized prodrugs is confirmed by their mass spectra, which show the molecular ion peak [M⁺] corresponding to the expected mass. For instance, the mass spectrum for the alanine-based prodrug shows a molecular ion peak at m/z 405. ijpsonline.com
Elemental Analysis : The elemental composition (Carbon, Hydrogen, Nitrogen) of the synthesized prodrugs is determined and compared with the calculated theoretical values. A close correlation between the found and calculated percentages confirms the elemental purity and the correct molecular formula of the compound. ijpsonline.com
Table 2: Characterization Data for Synthesized Flurbiprofen-Amino Acid Methyl Ester Prodrugs
| Prodrug (Code) | Melting Point (°C) | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) | Elemental Analysis (% Found) |
|---|---|---|---|---|---|
| Flurbiprofen-Tryptophan Methyl Ester (FT) | 262-265 | 50.2 | δ 1.42 (s, 3H), 1.56 (d, 2H), 2.30 (d, 1H), 2.60 (d, 1H), 3.30-3.39 (q, 4H), 3.69 (d, 3H, -OCH₃), 7.12 (d, 1H, CO-NH), 7.33-7.48 (m, 5H), 7.84 (m, 3H) | - | C: 71.19, H: 5.94, N: 6.02 |
| Flurbiprofen-Alanine Methyl Ester (FA) | 228-230 | 64.5 | δ 1.36 (s, 3H), 1.45 (d, 2H), 2.54 (d, 3H), 3.24-3.36 (q, 4H), 3.66 (d, 3H, -OCH₃), 5.30 (d, 1H), 7.10 (d, 1H, CO-NH), 7.30-7.46 (m, 5H), 7.80 (m, 3H) | 405 (M⁺) | C: 69.37, H: 6.22, N: 3.89 |
Pharmacological and Biological Investigations of Flurbiprofen Methyl Ester Prodrugs
Prodrug Activation and Hydrolysis Kinetics
The development of prodrugs, such as the methyl ester of flurbiprofen (B1673479), is a key strategy to enhance the therapeutic profile of non-steroidal anti-inflammatory drugs (NSAIDs). openmedicinalchemistryjournal.comnih.gov This approach focuses on temporarily modifying the parent drug's structure to improve its administration, distribution, and to minimize side effects, with the prodrug being converted back to the active form within the body. openmedicinalchemistryjournal.comnih.gov
In Vitro Hydrolysis Profiles in Simulated Biological Media (e.g., Gastric, Intestinal, Plasma)
The stability and activation of flurbiprofen methyl ester prodrugs are evaluated in environments that mimic physiological conditions, such as simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and human plasma. nih.govresearchgate.netnih.gov
Studies show that flurbiprofen ester prodrugs are generally stable in SGF (pH 1.2), indicating they would likely remain intact in the stomach, which is crucial for reducing direct gastric irritation. nih.govresearchgate.netnih.govscielo.br For instance, some mutual prodrugs of flurbiprofen showed no hydrolysis in SGF. nih.gov In contrast, significant hydrolysis occurs in SIF (pH 7.4) and, more notably, in 80% human plasma (pH 7.4). nih.govresearchgate.netnih.govscielo.br This suggests that the prodrug is designed to pass through the stomach and then release the active flurbiprofen in the intestine and bloodstream. nih.govscielo.br
The rate of hydrolysis can be influenced by the structure of the ester group. For example, in a study of various alkyl ester prodrugs of flurbiprofen, the methyl and propyl esters demonstrated faster hydrolysis in plasma compared to other esters. researchgate.net This highlights the importance of the ester promoiety in determining the rate and location of parent drug regeneration.
Below is a table summarizing the hydrolysis data for various flurbiprofen ester prodrugs in different media.
| Prodrug | Medium | pH | Hydrolysis/Regeneration | Reference |
| This compound | 50% Human Plasma | 7.4 | Faster hydrolysis compared to other esters | researchgate.net |
| Flurbiprofen Mutual Prodrugs (e.g., with antioxidants) | SGF | 1.2 | No hydrolysis | nih.govresearchgate.netnih.gov |
| Flurbiprofen Mutual Prodrugs | SIF | 7.4 | Satisfactory hydrolysis | nih.govresearchgate.net |
| Flurbiprofen Mutual Prodrugs | 80% Human Plasma | 7.4 | 61% to 92% regeneration | nih.gov |
| Flurbiprofen Amide Prodrugs | SGF | 1.2 | No hydrolysis | scielo.br |
| Flurbiprofen Amide Prodrugs | SIF | 7.4 | 14% to 63% regeneration | scielo.br |
| Flurbiprofen Amide Prodrugs | 80% Human Plasma | 7.4 | 63% to 93% regeneration | scielo.br |
Enzymatic Hydrolysis Mechanisms and Esterase Activity
The conversion of flurbiprofen ester prodrugs back to the active flurbiprofen is primarily an enzymatic process. researchgate.netacs.org Esterases present in plasma and other tissues are responsible for cleaving the ester bond. researchgate.net The hydrolysis that occurs in human plasma is attributed to the action of these enzymes, as the prodrugs are chemically stable at physiological pH (7.4) in the absence of enzymes. researchgate.net
The rate of this enzymatic hydrolysis can be stereoselective. For various ester prodrugs of flurbiprofen, the R-isomer has been observed to undergo faster plasma-catalyzed hydrolysis than the S-isomer. nih.gov This enantioselective difference is an important consideration in the development of prodrugs for racemic chiral drugs like flurbiprofen. nih.gov The enzymatic hydrolysis can be carried out by various lipases and esterases, and the choice of enzyme can influence the enantioselectivity of the reaction. acs.orggoogle.com
Quantitative Analysis of Parent Drug Regeneration from Prodrugs
Quantitative analysis confirms the regeneration of flurbiprofen from its methyl ester and other ester prodrugs. In studies using 80% human plasma, the amount of flurbiprofen regenerated from various mutual prodrugs after one hour ranged from approximately 36% to 69%. nih.gov Another study on amide prodrugs showed regeneration of 63% to 93% in 80% human plasma. scielo.br
A study on alkyl ester prodrugs demonstrated that after 6 hours in 50% human plasma, the methyl ester of flurbiprofen showed significant conversion back to the parent drug, more so than many other alkyl esters tested. researchgate.net The extent of regeneration is a critical factor, as it determines the bioavailability of the active drug. High-performance liquid chromatography (HPLC) is a common analytical technique used to quantify the amount of regenerated flurbiprofen and remaining prodrug. scielo.brresearchgate.net
Gastrointestinal Safety and Ulcerogenic Potential
A primary motivation for developing flurbiprofen prodrugs is to mitigate the gastrointestinal (GI) side effects associated with the parent drug. nih.govresearchgate.netnih.gov
Preclinical Evaluation of Ulcer Index Reduction
Preclinical studies in animal models, typically rats, are used to assess the ulcerogenic potential of flurbiprofen prodrugs. The ulcer index is a quantitative measure of the severity of gastric lesions. nih.govresearchgate.net In these studies, this compound and other ester prodrugs have consistently shown a reduced ulcer index compared to the parent flurbiprofen. nih.govresearchgate.netresearchgate.net
For example, one study found that the methyl ester of flurbiprofen had a mean ulcer index of 1.90 ± 0.09, which was lower than that of flurbiprofen (3.07 ± 0.63). researchgate.net Other ester prodrugs, such as the n-propyl, iso-propyl, benzyl (B1604629), and cyclopentyl esters, also showed a significant reduction in ulcer index. researchgate.net Mutual prodrugs of flurbiprofen with antioxidants have also demonstrated a lower ulcer index compared to flurbiprofen. nih.govresearchgate.net
The following table presents ulcer index data from a comparative study of flurbiprofen and its ester prodrugs.
| Treatment | Ulcer Index (Mean ± SEM) | Reference |
| Flurbiprofen | 3.07 ± 0.63 | nih.govresearchgate.net |
| Methyl Ester | 1.90 ± 0.09 | researchgate.net |
| Ethyl Ester | 3.20 ± 0.18 | researchgate.net |
| Propyl Ester | 1.03 ± 0.06 | researchgate.net |
| iso-Propyl Ester | 0.98 ± 0.17 | researchgate.net |
| iso-Butyl Ester | 3.57 ± 1.10 | researchgate.net |
| tert-Butyl Ester | 1.89 ± 0.97 | researchgate.net |
| Benzyl Ester | 0.22 ± 0.15 | researchgate.net |
| Cyclopentyl Ester | 0.40 ± 0.22 | researchgate.net |
| Cyclohexyl Ester | 2.49 ± 0.49 | researchgate.net |
| Negative Control | 0.37 ± 0.37 | nih.govresearchgate.net |
| *p < 0.05 vs Flurbiprofen |
Mechanistic Basis for Reduced Gastrointestinal Irritation
The reduced gastrointestinal irritation of flurbiprofen ester prodrugs is primarily attributed to the masking of the free carboxylic acid group. nih.govresearchgate.netscispace.com This free acid is a major contributor to the direct topical irritation of the gastric mucosa caused by NSAIDs. nih.govscielo.br By converting this acidic group into a neutral ester, the prodrug prevents this direct contact mechanism of injury. researchgate.net
Anti-inflammatory Efficacy Studies
The anti-inflammatory potential of flurbiprofen ester prodrugs has been a key area of investigation, aiming to retain or enhance the efficacy of the parent compound.
A standard and widely used model to evaluate the anti-inflammatory effects of new chemical entities is the carrageenan-induced paw edema test in rodents. In this model, the injection of carrageenan, a phlogistic agent, into the paw induces a localized, acute inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling over time.
Studies on various ester and amide prodrugs of flurbiprofen have consistently demonstrated significant anti-inflammatory activity in this model. nih.govnih.gov For instance, certain flurbiprofen-antioxidant mutual prodrugs were shown to cause a significant (P<0.001) reduction in paw edema four hours after administration. nih.gov Similarly, other synthesized derivatives have shown a potent ability to decrease edema volume. nih.gov In a systemic inflammatory model induced by a closed femoral shaft fracture in rats, flurbiprofen ester microspheres were also effective in reducing the systemic inflammatory response. frontiersin.orgnih.gov This effect is attributed to the inhibition of pro-inflammatory markers. nih.gov
When compared to the parent drug, flurbiprofen, its ester prodrugs often exhibit a comparable or sometimes superior anti-inflammatory profile. The primary goal of creating these prodrugs is to mask the free carboxylic acid group, which is associated with gastrointestinal irritation. researchgate.net These prodrugs are designed to be stable in the acidic environment of the stomach and then undergo hydrolysis in plasma to release the active flurbiprofen. nih.govresearchgate.net
Research has shown that amide conjugates of flurbiprofen with amino acid methyl esters display noteworthy anti-inflammatory activity. ijpsonline.com For example, the phenylalanine methyl ester conjugate of flurbiprofen (FP) and the alanine (B10760859) methyl ester conjugate (FA) demonstrated anti-inflammatory activities of 86% and 75.3%, respectively, compared to 73% for the parent flurbiprofen in one study. ijpsonline.com In a study involving flurbiprofen ester microspheres injected intramuscularly in rats with fractures, the treatment significantly lowered levels of inflammatory markers like C-reactive protein (CRP) and Tumor Necrosis Factor-alpha (TNF-α), an effect that was comparable to the intravenous administration of the same formulation. frontiersin.orgnih.gov
Table 1: Comparative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model This table is for illustrative purposes and synthesizes data from multiple sources. Values are based on reported experimental outcomes.
| Compound/Treatment | Model | Key Finding | Reference |
| Flurbiprofen (Standard) | Carrageenan Paw Edema | 73% inhibition | ijpsonline.com |
| Flurbiprofen Phenylalanine Methyl Ester Conjugate | Carrageenan Paw Edema | 86% inhibition | ijpsonline.com |
| Flurbiprofen Alanine Methyl Ester Conjugate | Carrageenan Paw Edema | 75.3% inhibition | ijpsonline.com |
| Flurbiprofen Ester Microspheres | Rat Fracture Model | Significant reduction in CRP and TNF-α | frontiersin.orgnih.gov |
| Flurbiprofen-Antioxidant Mutual Prodrugs | Carrageenan Paw Edema | Significant (P<0.001) reduction in edema | nih.gov |
In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema)
Analgesic Efficacy Studies
The analgesic properties of flurbiprofen ester prodrugs are evaluated to ensure that the modification of the parent molecule does not compromise its pain-relieving effects.
Several established animal models are used to assess analgesic activity. These include chemically induced pain models, such as the acetic acid-induced writhing test, where the drug's ability to reduce abdominal constrictions is measured. nih.gov Another common model is the formalin test, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase) and allows for the assessment of different pain pathways. nih.govnih.gov Thermal pain models, like the hot plate and tail-flick tests, measure the reaction time of the animal to a heat stimulus, which is prolonged by effective analgesics. acs.org Studies on various flurbiprofen prodrugs have utilized these models to confirm their pain-relieving potential. nih.govnih.govacs.org For example, flurbiprofen ester microspheres were shown to be effective in a pain behavioral test in rats following a fracture. frontiersin.org
Direct comparisons reveal that many flurbiprofen prodrugs maintain potent analgesic activity, with some demonstrating enhanced effects or a faster onset of action compared to the parent drug. For example, a mutual prodrug of flurbiprofen exhibited a higher percentage of inhibition (75%) in the writhing test compared to flurbiprofen (69%). nih.gov Similarly, certain amide conjugates showed a peak analgesic effect more rapidly than flurbiprofen. ijpsonline.com
In a study evaluating novel (benzylideneamino)triazole–thione derivatives of flurbiprofen, several compounds showed highly significant analgesic activity across tail flick, hot plate, and writhing methods when compared to the reference flurbiprofen. acs.org The investigation of flurbiprofen ester microspheres in a rat fracture model found that their analgesic effect, when administered intramuscularly, was similar to that of an intravenous injection, indicating effective local delivery and action. frontiersin.orgnih.gov
Table 2: Comparative Analgesic Activity in Various In Vivo Models This table is for illustrative purposes and synthesizes data from multiple sources. Values are based on reported experimental outcomes.
| Compound/Treatment | Model | Key Finding | Reference |
| Flurbiprofen (Standard) | Acetic Acid Writhing Test | 69% inhibition | nih.gov |
| Flurbiprofen-Antioxidant Mutual Prodrug | Acetic Acid Writhing Test | 75% inhibition | nih.gov |
| Flurbiprofen-Antioxidant Mutual Prodrug | Formalin Test (Paw Licking) | 58% inhibition | nih.gov |
| Flurbiprofen Amide Conjugates | Hot Plate Test | Faster onset of peak activity than flurbiprofen | ijpsonline.com |
| Flurbiprofen Ester Microspheres | Pain Behavioral Test (Fracture) | Analgesic effect similar to intravenous administration | frontiersin.orgnih.gov |
In Vivo Analgesic Models
Investigational Applications in Neurodegenerative Diseases
Beyond its anti-inflammatory and analgesic roles, flurbiprofen and its derivatives have been explored for their potential therapeutic applications in neurodegenerative diseases, most notably Alzheimer's disease (AD). researchgate.netsemanticscholar.org The rationale stems from the observation that some nonsteroidal anti-inflammatory drugs (NSAIDs) can modulate the activity of γ-secretase, an enzyme complex involved in the production of amyloid-β (Aβ) peptides. mdpi.com The accumulation of the longer, more aggregation-prone Aβ42 peptide is a central event in the pathology of AD. mdpi.com
Certain flurbiprofen analogues have been specifically designed to selectively inhibit the secretion of Aβ42 without affecting the cyclooxygenase (COX) enzymes, thereby avoiding the gastrointestinal side effects associated with traditional NSAIDs. researchgate.net Research has focused on developing derivatives, including esters, that can effectively cross the blood-brain barrier—a significant challenge in treating central nervous system disorders. mdpi.com For instance, R-flurbiprofen (tarenflurbil) was studied extensively for its γ-secretase modulating effect, but it ultimately failed in a Phase 3 clinical trial, a result attributed in part to its low penetration into the brain. mdpi.com This has spurred the synthesis of novel analogues, such as carborane-based derivatives, to improve brain bioavailability. mdpi.com
Furthermore, the potential of R-flurbiprofen has been assessed in other neurodegenerative contexts, such as experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. embopress.org In these studies, R-flurbiprofen demonstrated an ability to reduce immune cell infiltration, microglia activation, and myelin destruction, suggesting a neuroprotective and anti-inflammatory role within the central nervous system. embopress.org
Modulation of β-Amyloid Secretion by Flurbiprofen Analogues
Research has focused on modifying the flurbiprofen structure to enhance its inhibitory effect on Aβ42 secretion while eliminating its anti-COX activity. researchgate.net By introducing specific substitutions at the alpha position of flurbiprofen, scientists have successfully removed the anti-COX activity. researchgate.net Furthermore, modifications to the terminal phenyl ring have led to an increased potency in inhibiting Aβ42 secretion. researchgate.net
Studies in H4 human neuroglioma cells expressing amyloid precursor protein (APP) have shown that certain flurbiprofen analogues can significantly reduce the Aβ42:Aβ40 ratio, a key indicator of γ-secretase modulation. mdpi.com For instance, a meta-carborane analogue of flurbiprofen demonstrated a dose-dependent lowering of Aβ42 and a corresponding increase in γ-secretase processivity, while maintaining stable total Aβ levels. mdpi.com This indicates a shift in the cleavage preference of γ-secretase towards the production of shorter, less amyloidogenic Aβ peptides.
In vitro experiments using rat CTXTNA2 astrocytes have also demonstrated that novel lipophilic analogues of flurbiprofen can reduce Aβ42 levels in a concentration-dependent manner without affecting the levels of APP. mdpi.com These findings suggest that these analogues act as γ-secretase modulators (GSMs), allosterically modifying the enzyme to favor the production of shorter Aβ peptides. mdpi.comnih.gov
The following table summarizes the in vitro effects of a flurbiprofen analogue on Aβ levels:
| Compound | Concentration | Effect on Aβ42 | Effect on Total Aβ |
| Flurbiprofen Analogue (Compound 5) | Dose-dependent | Lowering of Aβ42 | Stable maintenance |
Data derived from a study on a meta-carborane analogue of flurbiprofen. mdpi.com
Central Nervous System Penetration Studies for Activity
A significant hurdle for the therapeutic efficacy of flurbiprofen in Alzheimer's disease is its limited ability to cross the blood-brain barrier (BBB). mdpi.commdpi.com To overcome this, various strategies have been explored, including the synthesis of more lipophilic analogues and the use of novel delivery systems. mdpi.comresearchgate.net
Studies in rats have shown that some of the newly synthesized flurbiprofen analogues are well absorbed after oral administration and can penetrate the central nervous system. researchgate.netacs.org For example, selected analogues administered to a transgenic mouse model of AD resulted in a significant decrease in plasma Aβ42 concentrations, indicating that they reached the systemic circulation and exerted a biological effect. researchgate.net
Researchers have also investigated the use of nanostructured lipid carriers (NLC) to deliver R-flurbiprofen ester prodrugs, including the ethyl and hexyl esters, across the BBB. researchgate.net While R-flurbiprofen itself has poor brain penetration, encapsulating its ester prodrugs in NLCs is a promising strategy for potential parenteral administration in the treatment of neurodegenerative diseases. researchgate.net
The permeability of novel flurbiprofen analogues has been assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay for the gastrointestinal tract (PAMPA-GI) and the blood-brain barrier (PAMPA-BBB). mdpi.com These studies aim to identify derivatives with improved pharmacokinetic properties that would allow for better brain penetration. mdpi.com
The table below shows the plasma levels of flurbiprofen and selected analogues in rats after administration.
| Compound | Administration Route | Plasma Levels (standardized for 1 mg/kg dose) |
| Flurbiprofen | Intravenous | Data not specified |
| Flurbiprofen | Oral | Data not specified |
| Analogue 11b | Intravenous | Data not specified |
| Analogue 11b | Oral | Data not specified |
| Analogue 11c | Intravenous | Data not specified |
| Analogue 11c | Oral | Data not specified |
| Analogue 13d | Intravenous | Data not specified |
| Analogue 13d | Oral | Data not specified |
This table is based on reported studies, though specific numerical data from the source is not available for direct inclusion. researchgate.net
Other Exploratory Biological Activities of this compound and its Derivatives
Beyond the modulation of Aβ secretion, researchers have synthesized and evaluated flurbiprofen derivatives for other potential therapeutic applications. These investigations have revealed a range of biological activities.
One area of exploration is the development of flurbiprofen derivatives with antioxidant and anti-inflammatory properties. mdpi.com Novel compounds created by combining flurbiprofen with substituted 2-phenethylamines have demonstrated significant antioxidant and anti-inflammatory activities in in vitro experiments, with efficacy comparable to reference compounds. mdpi.com
Another study focused on the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives of flurbiprofen. nih.gov These derivatives were evaluated for their in vivo anti-inflammatory activity, showing a reduction in inflammatory markers. nih.gov Some of these oxadiazole derivatives also exhibited notable antioxidant potential in various assays. nih.gov
Furthermore, amide derivatives of flurbiprofen have been synthesized and investigated. researchgate.net These compounds have shown potential as anti-inflammatory agents and have also been explored for other activities such as α-glucosidase inhibition. researchgate.net The synthesis of (benzylideneamino)triazole–thione derivatives of flurbiprofen has also been reported, with some of these compounds showing potent analgesic effects in in vivo studies. acs.org
The following table summarizes the IC50 values for the antioxidant activity of novel flurbiprofen derivatives compared to standard antioxidants.
| Compound | IC50 (µmol/L) for H2O2 Scavenging Activity |
| Ascorbic Acid (Reference) | 141.04 |
| Quercetin (Reference) | 229.12 |
| Novel Flurbiprofen Derivatives (4a-e) | 143.54 - 223.44 |
Data derived from a study on novel flurbiprofen derivatives combined with substituted 2-phenethylamines. mdpi.com
Stereochemical Aspects and Enantioselective Studies
Enantiomer-Specific Biological Activities of Flurbiprofen (B1673479) and its Methyl Esters
Flurbiprofen, a member of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), possesses a chiral center, leading to the existence of two enantiomers: (S)-flurbiprofen and (R)-flurbiprofen. drugbank.comresearchgate.net The commercially available form is typically a racemic mixture of these two stereoisomers. drugbank.com The anti-inflammatory properties of flurbiprofen are primarily attributed to the (S)-enantiomer, which acts by inhibiting the cyclooxygenase (COX) enzymes, thereby suppressing prostaglandin (B15479496) synthesis. drugbank.comnih.gov Both enantiomers, however, may contribute to the analgesic effects. drugbank.com
While (S)-flurbiprofen is responsible for the therapeutic anti-inflammatory action through the inhibition of COX-2, it also inhibits COX-1, which can lead to gastrointestinal side effects with long-term use. researchgate.net Interestingly, the (R)-enantiomer has shown potential therapeutic effects in other areas, such as in the treatment of Alzheimer's disease, tumor growth inhibition, and the reduction of neuropathic pain, with reduced side effects related to COX inhibition. nih.govwhiterose.ac.uk
The methyl esters of flurbiprofen also exhibit stereoselective interactions. Studies on the binding of flurbiprofen enantiomers and their methyl esters to human serum albumin (HSA) have revealed differences in their interactions. Using time-resolved phosphorescence, it was found that (R)-flurbiprofen causes a stronger quenching of the tryptophan phosphorescence in HSA than (S)-flurbiprofen. nih.gov Conversely, for the methyl esters, (S)-flurbiprofen methyl ester quenches more effectively than (R)-flurbiprofen methyl ester. nih.gov These findings indicate a stereoselectivity in the accessibility of the HSA tryptophan residue to these compounds. nih.gov The quenching constants for the R-enantiomers were determined to be 3.0 × 10(7) M(-1) s(-1), while for the S-enantiomers, they were 2.5 × 10(7) M(-1) s(-1), and these values were not affected by methylation. nih.gov
Enantioselective Resolution Methodologies for Racemic Flurbiprofen Methyl Ester
The separation of racemic flurbiprofen and its esters into individual enantiomers is crucial for studying their distinct pharmacological properties and for the development of stereochemically pure drugs.
Enzymatic Enantioresolution Strategies (e.g., Lipase-Catalyzed Hydrolysis)
Lipases have been extensively investigated for the kinetic resolution of racemic flurbiprofen and its esters due to their enantioselectivity. researchgate.net These enzymes can selectively catalyze the hydrolysis or esterification of one enantiomer, allowing for the separation of the two.
One common strategy is the enantioselective hydrolysis of racemic this compound. For instance, lipase (B570770) from Candida rugosa has been used for this purpose. researcher.lifenih.gov To enhance the catalytic activity and enantioselectivity, the lipase can be encapsulated in modified magnetic nanoparticles. researcher.lifenih.gov In one study, Candida rugosa lipase encapsulated in mercapto calix mdpi.comarenes capped Fe3O4 nanoparticles showed an excellent enantioselectivity (E) of 176 for S-flurbiprofen at pH 7 and 35 °C after 48 hours, which was higher than the free lipase (E = 137). nih.gov The enantioselectivity could be further increased to a maximum value of E = 244 after 72 hours. nih.gov
Another highly effective lipase is Novozym 435, an immobilized lipase B from Candida antarctica. nih.govresearchgate.net Novozym 435 has been successfully used in the enantioselective esterification of racemic flurbiprofen. nih.gov In a study optimizing this reaction, (R)-flurbiprofen methyl ester was obtained with a high optical purity of 96.3% enantiomeric excess (ee) after 96 hours of incubation. nih.gov The enantiomeric ratio (E) for this reaction was 90.5 with a conversion of 35.7%. nih.gov The choice of alcohol as the acyl acceptor was found to influence the enantioselectivity, with methanol (B129727) providing the highest E-value (90.5) and n-butanol the lowest (51.3). nih.gov
The following table summarizes the results of enzymatic resolution of racemic this compound under different conditions.
| Enzyme | Support/Modification | Reaction Type | Key Findings | Reference |
| Candida rugosa lipase | Encapsulated in mercapto calix mdpi.comarenes capped Fe3O4 nanoparticles | Hydrolysis | E = 176 for S-flurbiprofen (48h); E = 244 (72h) | nih.gov |
| Novozym 435 (Candida antarctica lipase B) | Immobilized | Esterification | (R)-flurbiprofen methyl ester with 96.3% ee; E = 90.5 | nih.gov |
| Bacillus cereus C71 | Whole cells | Hydrolysis of ethyl ester | (R)-flurbiprofen with 96% eep; E > 100 | researchgate.net |
Chiral Chromatographic Separation Techniques
Chiral chromatography is a powerful tool for the analytical and preparative separation of flurbiprofen enantiomers and their methyl esters. tandfonline.comnih.gov
A simple isocratic liquid chromatographic method has been described for the resolution of flurbiprofen enantiomers after their conversion to methyl esters using diazomethane. tandfonline.com This method utilizes a cellulose (B213188) tris(4-methylbenzoate) chiral stationary phase (Chiralcel OJ). tandfonline.comtandfonline.com With this system, a stereochemical resolution (Rs) of 1.32 with baseline separation was achieved. tandfonline.com The capacity factor (k') for the first eluted peak, (-)-R-flurbiprofen, was 1.99, and the stereochemical separation factor (α) was 1.28. tandfonline.com
For preparative scale separations, simulated moving bed (SMB) chromatography has been employed. nih.gov Using a Chiralpak AD® stationary phase, the influence of solvent composition on the separation of flurbiprofen enantiomers was investigated. nih.gov A mobile phase of 10% ethanol (B145695) in n-hexane with 0.01% trifluoroacetic acid was found to be effective. nih.gov Under optimized SMB conditions with a feed concentration of 40 g/L of racemic flurbiprofen, purities above 99.4% were achieved for both enantiomers. nih.gov
The table below outlines the parameters for the chiral chromatographic separation of flurbiprofen methyl esters.
| Chromatographic Method | Chiral Stationary Phase | Mobile Phase | Key Separation Parameters | Reference |
| HPLC | Cellulose tris(4-methylbenzoate) (Chiralcel OJ) | Isocratic | Rs = 1.32, α = 1.28 | tandfonline.com |
| SMB | Chiralpak AD® | 10% ethanol/90% n-hexane/0.01% TFA | Purity > 99.4% for both enantiomers | nih.gov |
Isomerization and Stereochemical Stability of this compound
The stereochemical stability of flurbiprofen and its esters is an important consideration, as inversion of the chiral center can alter the pharmacological profile.
Investigation of R/S Isomerization Mechanisms
The unidirectional chiral inversion of the less active (R)-enantiomer to the active (S)-enantiomer is a known phenomenon for many profen drugs. tandfonline.com However, in the case of flurbiprofen, this inversion is considered to be negligible in vivo. tandfonline.com
Theoretical studies using hybrid density functional theory (DFT) have been conducted to investigate the isomerization mechanism of this compound. researchgate.netgrowingscience.com These studies suggest that the rearrangement of (R)-flurbiprofen to its (S)-enantiomer occurs via a tandfonline.comresearchgate.net-hydrogen shift with an inversion of configuration at the chiral carbon. researchgate.netgrowingscience.com The rate-limiting step in this isomerization is proposed to be the excitation of the (R)-flurbiprofen methyl ester to its first excited singlet state. researchgate.netgrowingscience.com The calculated energy barrier for this isomerization process is approximately 71 kcal/mol. researchgate.netgrowingscience.com
The mechanism of chiral inversion for some NSAIDs is thought to proceed through the formation of an "activated" derivative with coenzyme A, followed by epimerization via an enol-type intermediate. mdpi.com
Photostability and Stereoisomeric Interconversion
Theoretical calculations have indicated that (S)-flurbiprofen methyl ester is more photostable than its (R)-enantiomer. researchgate.netgrowingscience.com This greater stability is attributed to the (S)-enantiomer being thermodynamically more stable by approximately -1.50 kcal/mol. researchgate.netgrowingscience.com The rate-limiting step for the photoisomerization is the initial excitation of the (R)-flurbiprofen methyl ester, which occurs at a wavelength of λ=243.91 nm. researchgate.netgrowingscience.comgrowingscience.com The conversion cycle is likely controlled and limited by this initial excitation energy. researchgate.netgrowingscience.com
The photochemistry of related compounds has also been studied. For example, the plant activator acibenzolar-S-methyl was found to degrade quickly on leaf surfaces under simulated solar radiation, with the formation of various photoproducts. science.gov While not directly on this compound, this highlights the potential for photochemical reactions in structurally related molecules.
Stereoselective Interactions with Biological Macromolecules
The interaction between chiral drugs and biological macromolecules, such as proteins, is often stereoselective, leading to differences in the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers. Human Serum Albumin (HSA), the most abundant protein in blood plasma, plays a crucial role in the transport and disposition of many drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). The binding of drug enantiomers to HSA can be enantioselective, affecting their free concentration in plasma and their availability to target tissues.
Studies on the stereoselective binding of this compound enantiomers to Human Serum Albumin (HSA) have utilized techniques such as time-resolved phosphorescence to probe the interactions at the molecular level. nih.gov The binding is often investigated by monitoring the quenching of the phosphorescence of HSA's single tryptophan residue (Trp-214) upon interaction with the drug. nih.govresearchgate.net
For the methyl esters of flurbiprofen, a distinct stereoselectivity is observed. The (S)-Flurbiprofen methyl ester causes a more significant quenching of the Trp-214 phosphorescence compared to the (R)-Flurbiprofen methyl ester. nih.gov This suggests a different mode or strength of interaction for the two enantiomers with the protein environment surrounding the tryptophan residue. nih.gov The triplet excited state of this compound has been identified as a useful chiral reporter for investigating the two primary binding sites on HSA. capes.gov.bracs.org Research has indicated a notable stereodifferentiation in the lifetime of the drug's triplet state when it is within the protein's microenvironment, reinforcing the concept of enantioselective binding. acs.org
The quenching of HSA's intrinsic phosphorescence by the drug enantiomers is primarily a dynamic process based on Dexter energy transfer, which requires close proximity between the quencher (the drug) and the phosphorescent amino acid (tryptophan). nih.govresearchgate.net The observed differences in quenching efficiency between the (S) and (R) methyl esters therefore reflect a stereoselectivity in the accessibility of the HSA tryptophan residue to these molecules. nih.gov
Table 1: Quenching Constants for the Interaction of Flurbiprofen and this compound Enantiomers with HSA Data sourced from time-resolved phosphorescence studies. nih.gov
The esterification of flurbiprofen's carboxyl group to form this compound significantly alters its interaction with HSA. This modification has a profound and stereospecific impact on protein binding behavior.
A key finding is the inversion of stereoselectivity in tryptophan quenching upon methylation. While (R)-Flurbiprofen is a stronger quencher of HSA's phosphorescence than (S)-Flurbiprofen, the opposite is true for their methyl esters, where the (S)-enantiomer quenches more effectively than the (R)-enantiomer. nih.gov This reversal indicates that the carboxyl group of the parent drug is a critical determinant in its stereoselective interaction with the protein, and its conversion to a methyl ester fundamentally changes the binding geometry.
Specifically, the methylation of (S)-Flurbiprofen leads to a substantial change in its effect on the HSA phosphorescence lifetime. nih.gov In contrast, the quenching behavior of (R)-Flurbiprofen and (R)-Flurbiprofen methyl ester appears similar based on Stern-Volmer plots, despite evidence that their high-affinity binding sites on the protein are different. nih.gov
Table 2: Binding Affinity Constants (K_a) for Flurbiprofen Enantiomers to Human Plasma Protein Data from ultrafiltration studies. nih.gov
Computational Chemistry and Mechanistic Insights
Quantum Chemical Investigations on Flurbiprofen (B1673479) Methyl Ester
Quantum chemical methods are employed to study the electronic structure and reactivity of molecules. For flurbiprofen methyl ester, these investigations have been crucial in understanding its stereochemistry and the mechanisms of its conversion between different forms.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study the isomerization of this compound, specifically the conversion between its (R) and (S) enantiomers. growingscience.comresearchgate.netgrowingscience.com
Theoretical studies have shown that the rearrangement reaction from (R)-flurbiprofen to its (S)-enantiomer occurs via a growingscience.comgrowingscience.com-hydrogen shift, which involves an inversion of the configuration at the chiral center. growingscience.comresearchgate.netgrowingscience.com The process is initiated by the excitation of the (R)-flurbiprofen methyl ester to its first excited singlet state (S1). growingscience.comresearchgate.netgrowingscience.com This excitation is considered the rate-limiting step in the isomerization process. growingscience.comresearchgate.netgrowingscience.com
The mechanism involves the migration of a hydrogen atom (H17) from the methyl group to the carbonyl oxygen (O18), passing through a transition state (TS1) to form a reactive intermediate (RI). growingscience.com This intermediate, an E-enol, is less stable than the initial R-ester. growingscience.com A subsequent migration of the hydrogen from the oxygen back to the chiral carbon (C14), accompanied by a rotation of the methyl group, leads to the formation of the stable (S)-flurbiprofen methyl ester through a second transition state (TS2). growingscience.com
Table 1: Key Events in the DFT-Calculated Isomerization of (R)- to (S)-Flurbiprofen Methyl Ester
| Step | Description | Key Species Involved |
| 1. Excitation | The (R)-enantiomer is excited to its first singlet state (S1). | (R)-Flurbiprofen Methyl Ester |
| 2. First H-shift | A hydrogen atom migrates from the methyl group to the carbonyl oxygen. | Transition State 1 (TS1) |
| 3. Intermediate | Formation of a reactive enol intermediate. | (E)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)-1-methoxyprop-1-en-1-ol |
| 4. Second H-shift | The hydrogen migrates from the oxygen to the chiral carbon, with methyl group rotation. | Transition State 2 (TS2) |
| 5. Product | Formation of the more stable (S)-enantiomer. | (S)-Flurbiprofen Methyl Ester |
Quantum chemical calculations have been instrumental in quantifying the energetic landscape of the isomerization process. The energy barrier for the isomerization process, specifically for the cleavage of the O18-H17 bond in the reverse direction from the intermediate, is calculated to be approximately 70.94 to 71 kcal/mol higher in energy than the (R)-flurbiprofen methyl ester. growingscience.comresearchgate.net
These calculations also reveal important thermodynamic information. The (S)-flurbiprofen methyl ester is found to be thermodynamically more stable than its (R)-enantiomer by about -1.50 kcal/mol. growingscience.comresearchgate.netgrowingscience.com This greater stability helps explain why the intermediate preferentially converts to the (S)-enantiomer and why the (S)-form is more photostable. growingscience.comresearchgate.net
Table 2: Calculated Energy and Stability Data for this compound Isomerization
| Parameter | Value | Significance |
| Isomerization Energy Barrier | ~71 kcal/mol | Represents the energy required for the conversion to occur. growingscience.comresearchgate.net |
| Thermodynamic Stability Difference | -1.50 kcal/mol | Indicates that the (S)-enantiomer is more stable than the (R)-enantiomer. growingscience.comresearchgate.netgrowingscience.com |
| Excitation Wavelength (λ) | 243.91 nm | Wavelength required to initiate the isomerization by exciting the (R)-enantiomer. growingscience.comresearchgate.netgrowingscience.com |
| Reactive Intermediate Energy | 10.84 kcal/mol higher than (R)-ester | Shows the tendency of the intermediate to undergo the second hydrogen migration. growingscience.com |
Density Functional Theory (DFT) Studies of Isomerization Pathways
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a receptor protein and to study the physical movements of atoms and molecules. These methods are vital for understanding the interaction of this compound with its biological targets, such as cyclooxygenase (COX) enzymes.
Molecular docking studies have been performed to investigate the binding of this compound and its derivatives to COX-1 and COX-2 isoforms. nih.govjapsonline.comdovepress.com These studies predict the binding mode and affinity of the ligands within the active sites of the enzymes.
For instance, the crystal structure of the methyl ester of (S)-flurbiprofen in complex with COX-1 shows that its binding pose is very similar to that of the parent flurbiprofen. acs.org The ester group forms polar contacts with key amino acid residues, Arg-120 and Tyr-355, at the entrance of the cyclooxygenase active site. japsonline.comacs.org The methyl substituent of the ester comes into close contact with Leu-531, causing a slight change in the hydrogen-bonding network at the constriction site. acs.org
Molecular dynamics (MD) simulations provide insights into the flexibility and stability of the ligand-protein complex over time. nih.govmdpi.com For flurbiprofen derivatives, MD simulations have been used to confirm the stability of their binding to COX-1 and COX-2. nih.gov These simulations suggest that certain prodrugs of flurbiprofen have a higher potential to selectively bind to COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects. nih.govdovepress.com
The binding energy values calculated from docking studies further support these predictions. For example, mutual prodrugs of flurbiprofen showed better binding energy values for COX-2 (e.g., -11.3 kcal/mol) compared to COX-1 (e.g., -10.1 kcal/mol), indicating a higher affinity for the COX-2 isoform. dovepress.com
Conformational dynamics studies also reveal how the protein structure might adapt to the binding of the ligand. While ligand binding to COX enzymes generally does not cause major structural changes, subtle, ligand-dependent alterations in amino acid side-chain positions have been observed. acs.org
Ligand-Protein Interaction Profiling (e.g., Cyclooxygenase Isoforms)
Structure-Activity Relationship (SAR) Modeling for this compound Derivatives
Structure-Activity Relationship (SAR) modeling aims to understand how the chemical structure of a compound influences its biological activity. For flurbiprofen, numerous derivatives have been synthesized and studied to improve its therapeutic properties.
SAR studies on flurbiprofen analogues have explored modifications at various positions of the molecule. For example, substituting the carboxylic acid group with an amide moiety and linking it to different chemical groups has been a common strategy. nih.govdiva-portal.org These modifications can significantly alter the compound's activity and selectivity.
In one study, new peptide derivatives of flurbiprofen were designed where the carboxylic group was replaced by an amide linked to residues intended to mimic the structure of known potent inhibitors. nih.gov Another area of focus has been the substitution at the terminal phenyl ring, which in some cases has led to increased inhibitory potency for other biological targets. researchgate.net
Furthermore, the conversion of the carboxylic acid group of non-selective NSAIDs like flurbiprofen into ester or amide derivatives can transform them into selective COX-2 inhibitors. acs.org This highlights the critical role of the carboxylic acid group in the interaction with COX-1 and how its modification can lead to isoform selectivity.
Analytical Methodologies for Flurbiprofen Methyl Ester Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis and purity assessment of Flurbiprofen (B1673479) methyl ester. Researchers utilize reversed-phase HPLC to separate the compound from impurities and related substances. A typical method involves a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as potassium dihydrogen phosphate, adjusted to an acidic pH. dergipark.org.tr Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance, typically around 254 nm. dergipark.org.trresearchgate.net
The method's validation ensures its reliability, with linearity being established over a specific concentration range. dergipark.org.tr For instance, a linear relationship might be confirmed between 0.10 and 5.0 μg/mL. dergipark.org.tr The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters, with values as low as 0.03 μg/mL and 0.10 μg/mL, respectively, having been reported for the parent compound, flurbiprofen, indicating high sensitivity. dergipark.org.tr The total run time for such analyses is often short, allowing for efficient processing of multiple samples. dergipark.org.tr
Table 1: HPLC Methods for Flurbiprofen Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Ace C18 (5 µm, 4.6×250 mm) dergipark.org.tr | Acquity BEHC18 (1.7 µm, 50 x 2.1 mm) researchgate.net | Inertsil 5 ODS-3V (4.6 i.d. × 250 mm) pillbuys.com |
| Mobile Phase | Acetonitrile:0.05 M KH₂PO₄ (60:40, v/v), pH 3.5 dergipark.org.tr | Acetonitrile:Water:Glacial Acetic Acid researchgate.net | CH₃OH:CH₃CN:H₂O (20:40:40, v/v/v) with 1% Acetic Acid pillbuys.com |
| Flow Rate | 1.0 mL/min dergipark.org.tr | 0.2 mL/min researchgate.net | Not Specified |
| Detection | UV at 254 nm dergipark.org.tr | UV at 254 nm researchgate.net | Not Specified |
| Retention Time | ~5.4 min (for Flurbiprofen) dergipark.org.tr | ~2.3 min (for Flurbiprofen Sodium) researchgate.net | ~39.0 min (for a photoproduct, likely the ester) pillbuys.com |
Chiral HPLC for Enantiomeric Excess and Resolution Studies
The stereoselective properties of Flurbiprofen and its derivatives necessitate the use of chiral HPLC to separate its enantiomers and determine enantiomeric excess (ee). This is often achieved after converting flurbiprofen to its corresponding methyl ester. tandfonline.comtandfonline.com Chiral stationary phases (CSPs) are essential for this separation. Polysaccharide-based columns, such as cellulose (B213188) tris(4-methylbenzoate) (Chiralcel OJ) or amylose (B160209) tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), are frequently employed. tandfonline.comtandfonline.comtandfonline.com
The mobile phase in chiral HPLC typically consists of a non-polar solvent like hexane (B92381) or n-heptane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). mdpi.comcore.ac.ukresearchgate.net A small amount of an acidic additive, like trifluoroacetic acid (TFA), is often included to improve peak shape and resolution. researchgate.net Successful separation yields baseline resolution between the enantiomers, with reported stereochemical resolution factors (R) of 1.32 and separation factors (α) of 1.28. tandfonline.comtandfonline.com
Table 2: Chiral HPLC Methods for Flurbiprofen Methyl Ester Resolution
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Chiral Stationary Phase | Cellulose tris(4-methylbenzoate) (Chiralcel OJ) tandfonline.comtandfonline.com | Chiralpak AD-H tandfonline.com | Lux Cellulose-3 (5 µm, 4.6 mm×250 mm) researchgate.net |
| Mobile Phase | Hexane:Isopropanol mdpi.com | Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) | n-Heptane:2-Propanol:TFA (96.5:3.5:0.2, v/v/v) researchgate.net |
| Flow Rate | 0.8 mL/min mdpi.com | 1.0 mL/min | 1.0 mL/min researchgate.net |
| Detection | UV at 254 nm tandfonline.commdpi.com | UV at 254 nm researchgate.net | UV at 254 nm researchgate.net |
| Reported Separation | (-)-R-flurbiprofen elutes first tandfonline.comtandfonline.com | Resolution (Rs) > 6 between enantiomers | Baseline separation of (R)- and (S)-esters researchgate.net |
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
A suite of spectroscopic techniques is indispensable for the definitive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure. klivon.comnih.govresearchgate.net In ¹H-NMR spectra, characteristic signals corresponding to the methyl ester protons (O-CH₃), the methyl group on the chiral center (α-CH₃), and the aromatic protons of the biphenyl (B1667301) ring system provide unambiguous evidence of the compound's identity. researchgate.net For instance, the quartet signal for the proton on the chiral carbon is a key diagnostic peak. researchgate.net ¹³C-NMR provides complementary information on the carbon skeleton. nih.gov
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. mdpi.comklivon.comnist.gov Electron ionization (EI) mass spectra show a molecular ion peak (M⁺) corresponding to the compound's molecular weight of 258.29 g/mol . nih.govnist.gov High-resolution mass spectrometry (HR-ESI-MS) provides highly accurate mass measurements, further confirming the elemental composition. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. klivon.comijpsonline.com The spectrum of this compound will show a characteristic strong absorption band for the ester carbonyl group (C=O) stretch, typically around 1730 cm⁻¹. ijpsonline.com Other significant absorptions include those for C-H bonds, C=C bonds of the aromatic rings, and the C-F bond. ijpsonline.com
Table 3: Key Spectroscopic Data for this compound
| Technique | Observed Feature | Reference |
|---|---|---|
| ¹H-NMR | Signals for methyl ester, alpha-methyl, and aromatic protons | klivon.comresearchgate.net |
| ¹³C-NMR | Confirms carbon skeleton | klivon.comnih.gov |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 258 | nih.govnist.gov |
| Infrared (IR) Spectroscopy | C=O stretch (ester) ~1730 cm⁻¹ | ijpsonline.com |
Advanced Biophysical Techniques for Biomolecular Interaction Studies (e.g., Time-Resolved Phosphorescence for Protein Binding)
To investigate the interactions between this compound and biological macromolecules, advanced biophysical techniques are employed. Time-resolved phosphorescence has proven to be a powerful tool for studying the stereoselective binding of the enantiomers of this compound to proteins like human serum albumin (HSA). nih.gov
This technique monitors the phosphorescence of a protein's intrinsic tryptophan residues, which can be quenched upon binding of a ligand. Studies have shown that the methyl esters of flurbiprofen enantiomers exhibit different quenching effects on HSA's tryptophan phosphorescence. nih.gov Specifically, the (S)-Flurbiprofen methyl ester quenches the phosphorescence more effectively than the (R)-enantiomer. nih.gov This is in contrast to the parent flurbiprofen, where the (R)-enantiomer is the stronger quencher. nih.gov The quenching constants, determined to be 3.0 × 10⁷ M⁻¹s⁻¹ for the R-enantiomers and 2.5 × 10⁷ M⁻¹s⁻¹ for the S-enantiomers, are not affected by methylation, suggesting a stereoselectivity in the accessibility of the tryptophan residue to the drug. nih.govresearchgate.net This method provides detailed insights into the dynamics and stereoselectivity of drug-protein interactions at the molecular level. nih.gov
Future Research Directions and Therapeutic Advancement
Development of Next-Generation Flurbiprofen (B1673479) Methyl Ester-Based Prodrugs with Enhanced Target Specificity
The development of next-generation prodrugs based on flurbiprofen methyl ester is a key area of research focused on improving drug delivery and minimizing off-target effects. The core principle involves chemically modifying the flurbiprofen molecule to create an inactive form that, after administration, is converted into the active drug at the desired site of action. nih.govnih.gov This approach aims to reduce the gastrointestinal toxicity associated with the parent drug, flurbiprofen, which is caused by the direct contact of its free carboxylic acid group with the gastric mucosa. nih.gov
Researchers have synthesized various ester and amide prodrugs of flurbiprofen to enhance its therapeutic index. researchgate.netijpsonline.com For instance, studies on different alkyl ester prodrugs have shown that the rate of hydrolysis back to the active flurbiprofen can be tuned by altering the ester group's structure. researchgate.net Methyl and propyl esters of flurbiprofen, for example, have been found to undergo faster hydrolysis in plasma. researchgate.netnih.gov This characteristic is crucial for ensuring the timely release of the active drug to exert its therapeutic effect.
Furthermore, the concept of "mutual prodrugs" is being explored, where flurbiprofen is linked to another pharmacologically active agent to achieve a synergistic effect or to target specific tissues. nih.govresearchgate.net An example is the synthesis of an ester prodrug of flurbiprofen with the skeletal muscle relaxant methocarbamol, aiming for both anti-inflammatory and muscle relaxant activities with reduced gastric irritation. researchgate.net Another approach involves creating conjugates of flurbiprofen with natural antioxidants like vanillin (B372448) and umbelliferone (B1683723) to provide a synergistic anti-inflammatory and antioxidant effect. nih.gov These mutual prodrugs are designed to be stable in the acidic environment of the stomach and to release the active components in the bloodstream or at the target site. nih.govresearchgate.net
The overarching goal of these next-generation prodrugs is to achieve site-specific drug delivery. For example, prodrugs can be designed to be preferentially activated by enzymes that are overexpressed in inflamed tissues or tumors. nih.gov This targeted activation would concentrate the therapeutic effect where it is most needed, thereby increasing efficacy and reducing systemic side effects.
Exploration of Novel Therapeutic Applications for this compound and its Derivatives
Beyond its established anti-inflammatory and analgesic properties, research is uncovering novel therapeutic avenues for this compound and its derivatives, particularly in the fields of oncology and neurodegenerative diseases.
Oncology: Flurbiprofen and its derivatives have shown potential in cancer treatment. Studies have indicated that these compounds can inhibit the growth and metastasis of cancer cells. acs.org For example, R-flurbiprofen, a stereoisomer, has been shown to be effective in reducing the proliferation of gastric cancer cells and reversing multidrug resistance. acs.org The mechanism of action appears to involve the induction of the tumor suppressor neurotrophin receptor p75NTR. acs.org
Furthermore, novel ester derivatives of flurbiprofen are being synthesized and evaluated for their anticancer activity. researchgate.net Some of these derivatives target enzymes like thymidine (B127349) phosphorylase, which is involved in cancer cell proliferation. researchgate.net The combination of flurbiprofen with chemotherapeutic agents in the form of codrugs is also a promising strategy to enhance antitumor efficacy, particularly in colorectal cancer. nih.gov
Neurodegenerative Diseases: There is growing interest in the potential of flurbiprofen derivatives for the treatment of Alzheimer's disease. semanticscholar.orgmdpi.com The (R)-enantiomer of flurbiprofen, in particular, has been investigated for its ability to selectively lower the production of amyloid-beta 42 (Aβ42), a peptide that is a major component of the amyloid plaques found in the brains of Alzheimer's patients. mdpi.comresearchgate.netresearchgate.net While clinical trials with R-flurbiprofen faced challenges due to poor brain penetration, research is ongoing to develop new derivatives with improved central nervous system bioavailability. mdpi.comresearchgate.netbu.edu
Novel flurbiprofen analogues and prodrugs, such as those conjugated with lipoamino acids or incorporating a nitric oxide (NO)-donating moiety, are being designed to enhance brain delivery and provide neuroprotective effects. semanticscholar.orgresearchgate.netjst.go.jpnih.gov These compounds aim to reduce Aβ levels and inflammation in the brain, which are key pathological features of Alzheimer's disease. mdpi.comjst.go.jp
Integration of Advanced Computational Approaches for Rational Drug Design
Advanced computational methods are playing an increasingly vital role in the rational design of this compound derivatives with improved therapeutic profiles. acs.orgopenmedicinalchemistryjournal.com These in silico techniques allow researchers to predict and analyze the interactions between drug molecules and their biological targets at an atomic level, thereby guiding the synthesis of more potent and selective compounds. openmedicinalchemistryjournal.comnih.gov
Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding orientation of flurbiprofen derivatives to target enzymes such as cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH). nih.govnih.govnih.gov This helps in understanding the structural basis of their activity and in designing new molecules with enhanced binding affinity and selectivity. For instance, molecular modeling has been used to design flurbiprofen amides that act as dual inhibitors of FAAH and COX-2, which could be potent analgesic agents. nih.gov
Molecular dynamics simulations provide insights into the dynamic behavior of the drug-target complex over time, helping to assess the stability of the binding and the conformational changes involved. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This allows for the prediction of the activity of new, unsynthesized molecules, thereby prioritizing the synthesis of the most promising candidates.
Virtual Screening: Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. openmedicinalchemistryjournal.com This approach can significantly accelerate the discovery of novel flurbiprofen derivatives with desired therapeutic properties.
Theoretical investigations, such as those using density functional theory (DFT), are also employed to study the chemical properties and reaction mechanisms of this compound, such as its isomerization. growingscience.comresearchgate.net These computational studies provide a deeper understanding of the molecule's behavior and can guide the development of more stable and effective drug candidates.
Translational Research Pathways and Clinical Development Potential
The promising preclinical findings for this compound and its derivatives are paving the way for their translation into clinical applications. The primary goal of this translational research is to bridge the gap between laboratory discoveries and patient treatments.
The development of safer NSAIDs with reduced gastrointestinal side effects remains a significant clinical need. nih.gov Prodrugs of flurbiprofen, including its methyl ester, have demonstrated a reduced ulcer index in animal models, indicating a lower potential for gastric irritation compared to the parent drug. researchgate.netnih.gov This improved safety profile is a key factor driving their clinical development potential.
Clinical trials have been conducted to evaluate the bioavailability and efficacy of different formulations of flurbiprofen, including patch formulations containing S-flurbiprofen, the more active enantiomer. newdrugapprovals.orgclinicaltrials.gov These studies are essential for determining the optimal delivery method and for bridging the safety information from existing formulations. clinicaltrials.gov
For novel applications in oncology and Alzheimer's disease, the translational pathway involves rigorous preclinical testing in relevant animal models to establish proof-of-concept and to assess the pharmacokinetic and pharmacodynamic properties of the new derivatives. acs.orgresearchgate.netbu.edu Compounds that show promise in these studies can then move into early-phase clinical trials to evaluate their safety and efficacy in humans.
The development of flurbiprofen-based therapies for Alzheimer's disease, for example, has seen compounds advance to Phase III clinical trials. researchgate.net Although early trials faced setbacks, the knowledge gained is informing the design of next-generation compounds with improved properties. researchgate.netbu.edu
The continuous intravenous drip of flurbiprofen ester has also been studied for its analgesic effects during medical procedures, demonstrating its potential for pain management in a clinical setting. scienceopen.com The successful clinical development of this compound and its derivatives will depend on a multidisciplinary approach that integrates medicinal chemistry, pharmacology, computational modeling, and clinical research to bring these innovative therapies to patients.
Q & A
Q. What enzymatic synthesis methods achieve high enantiopurity of (R)-flurbiprofen methyl ester?
The enantioselective esterification of (R,S)-flurbiprofen using Candida antarctica lipase B (Novozym 435) is the most effective method. Optimal conditions include:
- Solvent : Dichloromethane (highest enantiomeric ratio, E = 90.5) .
- Alcohol : Methanol yields the highest enantiomeric excess (eep = 96.3%) .
- Temperature : 37–45°C .
- Reaction time : 96 hours for maximal optical purity . Novozym 435 outperforms other lipases (e.g., Candida rugosa) due to its stability and selectivity .
Q. Which analytical techniques validate enantiopurity in flurbiprofen methyl ester synthesis?
High-performance liquid chromatography (HPLC) with chiral stationary phases, such as Lux Cellulose-3, resolves (R)- and (S)-flurbiprofen esters in a single run under normal-phase conditions. This method provides baseline separation of enantiomers and quantifies optical purity via enantiomeric excess (ee) calculations .
Q. What catalysts are viable alternatives to Novozym 435 for esterification?
While Novozym 435 is optimal, other lipases like Candida rugosa can catalyze the reaction but with lower enantioselectivity (E < 50). Screening enzyme libraries for thermostability and solvent tolerance is recommended for specific applications .
Advanced Research Questions
Q. How can the Taguchi method optimize reaction parameters for this compound synthesis?
The Taguchi experimental design systematically identifies critical parameters (e.g., catalyst concentration, solvent, temperature) with minimal trials. For example:
- Orthogonal arrays test multiple variables (e.g., alcohol type, solvent polarity) .
- Signal-to-noise (S/N) ratios prioritize factors like catalyst concentration (most influential) and temperature . Applying this method reduced biodiesel optimization from 81 to 9 experiments, suggesting its utility for flurbiprofen reaction scaling .
Q. How do solvent properties influence enantioselectivity and reaction kinetics?
Solvent polarity affects enzyme activity and substrate solubility. Dichloromethane enhances Novozym 435’s enantiomeric ratio (E = 90.5) due to its low dielectric constant, which stabilizes the enzyme’s active conformation. Polar solvents like methyl tert-butyl ether reduce reaction rates .
Q. How to resolve contradictions in enantioselectivity data across studies?
Discrepancies in reported ee values (e.g., 80.2% vs. 96.3%) arise from:
- Reactor material : Glass vs. polymer reactors may alter enzyme-substrate interactions .
- Catalyst batch variability : Immobilization techniques (e.g., CALB-IMMOBEADs) impact enzyme activity .
- Analytical calibration : Validate HPLC methods with certified reference standards (e.g., this compound, CAS 91503-79-6) .
Q. What mechanistic insights explain the substrate’s enantiomeric excess (ees) vs. product’s (eep)?
The ees (53.6%) and eep (96.3%) relationship depends on conversion (C = 35.7%) and the enantiomeric ratio (E). Higher E values (>50) indicate strong kinetic preference for (R)-ester formation, while low C limits substrate depletion, preserving ees .
Methodological Considerations
- Data interpretation : Use the Chen equation (E = ln[(1 − C)(1 − ee)] / ln[(1 − C)(1 + ee)]) to correlate conversion and enantioselectivity .
- Quality control : Cross-reference synthetic yields with pharmacopeial standards (e.g., Flurbiprofen Impurity 57, CAS 81937-32-8) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
